

Application Note: ^1H and ^{13}C NMR Characterization of Tetraethyltin

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Compound of Interest

Compound Name: Tetraethyltin

Cat. No.: B032133

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetraethyltin ($\text{Sn}(\text{C}_4\text{H}_9)_4$) is an organotin compound that serves as a crucial precursor in the synthesis of various triethyltin and diethyltin derivatives. These derivatives have widespread applications, including as stabilizers for PVC, biocides, fungicides, and anti-biofouling agents[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of **tetraethyltin**. This application note provides a detailed protocol for the characterization of **tetraethyltin** using ^1H and ^{13}C NMR spectroscopy, including representative spectral data and an experimental workflow.

NMR Spectral Data Summary

The ^1H and ^{13}C NMR spectra of **tetraethyltin** are characterized by four distinct signals corresponding to the four chemically non-equivalent carbon atoms and their attached protons in the n-butyl chains. The chemical shifts are influenced by the electropositive tin atom.

Table 1: ^1H and ^{13}C NMR Chemical Shift Assignments for **Tetraethyltin**

Nucleus	Assignment (Butyl Chain Position)	Chemical Shift (δ , ppm)	Multiplicity
^1H	$\alpha\text{-CH}_2$	~ 0.88	Triplet
	$\beta\text{-CH}_2$	~ 1.29	
	$\gamma\text{-CH}_2$	~ 1.49	
	$\delta\text{-CH}_3$	~ 0.90	
^{13}C	$\alpha\text{-CH}_2$	~ 9.6	Singlet
	$\beta\text{-CH}_2$	~ 29.1	
	$\gamma\text{-CH}_2$	~ 27.4	
	$\delta\text{-CH}_3$	~ 13.7	

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol

This protocol outlines the steps for preparing a sample of **tetrabutyltin** for NMR analysis and acquiring high-quality spectra.

1. Materials and Equipment

- **Tetrabutyltin** sample
- Deuterated chloroform (CDCl_3) or other appropriate deuterated solvent[2]
- 5 mm NMR tubes[3]
- Glass Pasteur pipettes and bulbs
- Cotton or glass wool for filtration (if needed)[3]
- Vortex mixer
- Analytical balance

- NMR spectrometer (e.g., 300 MHz or higher)

2. Sample Preparation

- **Weighing the Sample:** Accurately weigh approximately 5-10 mg of the **tetrabutyltin** sample into a clean, dry glass vial for ^1H NMR[3]. For ^{13}C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time[3].
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial[4]. This volume should be sufficient to create a sample height of 4-5 cm in a standard 5 mm NMR tube[4][5].
- **Dissolution:** Securely cap the vial and mix using a vortex mixer until the sample is completely dissolved, creating a homogeneous solution[5].
- **Filtration (if necessary):** If any solid particles are visible, filter the solution to prevent poor spectral resolution[4][5]. This can be done by pushing a small plug of cotton or glass wool into a Pasteur pipette and then filtering the sample solution through it directly into the NMR tube[3].
- **Transfer to NMR Tube:** Using a clean Pasteur pipette, carefully transfer the clear solution into a 5 mm NMR tube[5].
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly. Parafilm can be wrapped around the cap to prevent leakage or solvent evaporation[5].

3. NMR Data Acquisition

- **Instrument Setup:** Insert the NMR tube into the spinner turbine and clean the outside of the tube with a lint-free wipe[6]. Place the sample into the NMR spectrometer.
- **Locking and Shimming:** Lock the spectrometer onto the deuterium signal of the solvent (CDCl_3). Perform shimming to optimize the magnetic field homogeneity, which will result in sharp, well-resolved peaks.
- ^1H NMR Acquisition:

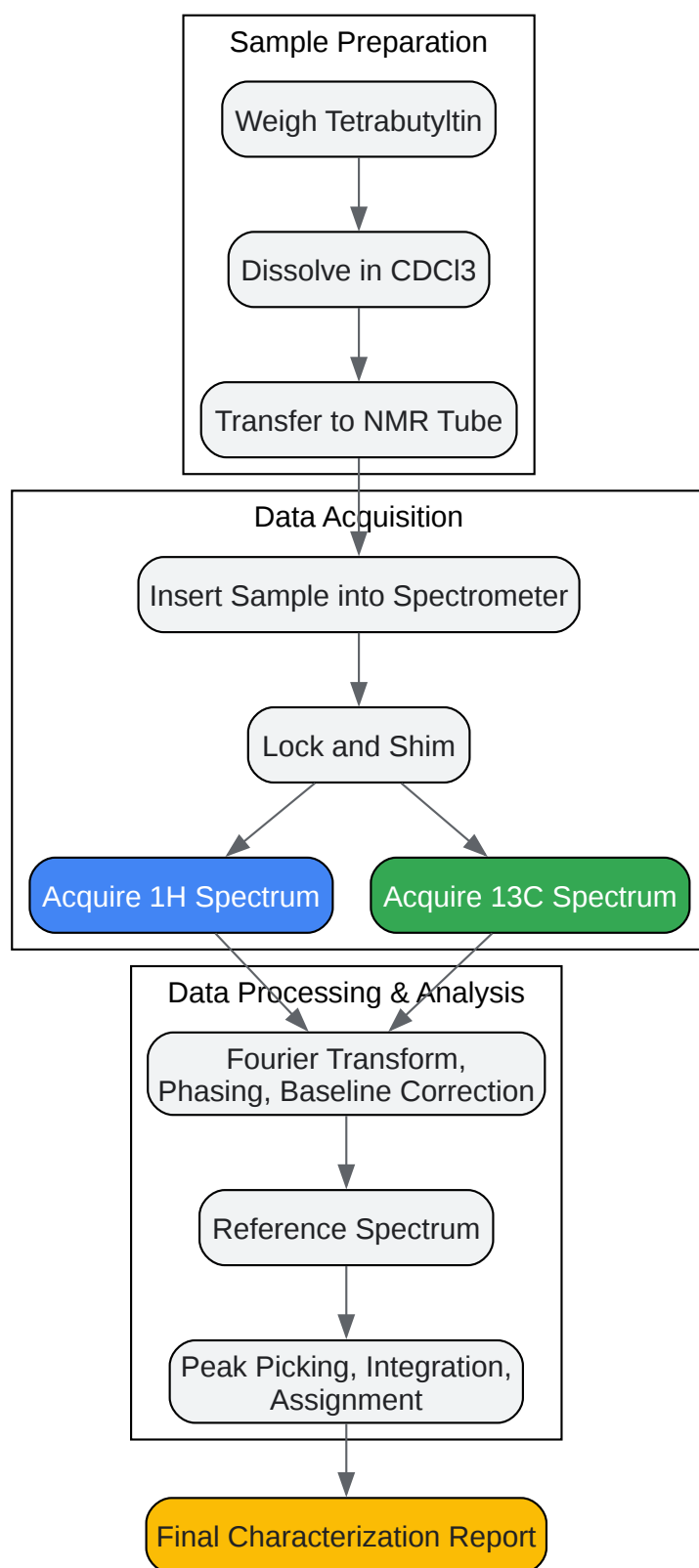
- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.
- Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a spectral width of approximately 220 ppm and a longer relaxation delay if quantitative analysis is needed.
 - A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.

4. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl_3 to 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR.
- Analysis: Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons. Identify the chemical shifts and multiplicities of all signals in both spectra and assign them to the corresponding nuclei in the **tetrabutyltin** molecule.

Visualizations

Experimental Workflow for NMR Analysis



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Caption: Workflow for the NMR characterization of **tetrabutyltin**.

Structure and Signal Assignment of **Tetrabutyltin****Need Custom Synthesis?**

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